molecular formula C14H12Cl2 B6225994 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl CAS No. 19482-15-6

4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B6225994
CAS No.: 19482-15-6
M. Wt: 251.1 g/mol
InChI Key: UFUPYRKZPRZHBJ-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research

Biphenyl scaffolds are of fundamental importance in synthetic organic chemistry and are integral to a wide range of commercially and biologically significant molecules. rsc.org Their structural motif is found in numerous natural products that exhibit potent biological activities. rsc.org In the pharmaceutical industry, the biphenyl unit is a common feature in the design of drugs for various therapeutic areas. nih.gov For instance, biphenyl-containing molecules have been developed as anti-inflammatory agents and for the treatment of other diseases. nih.gov

The utility of biphenyls extends to materials science, where they are used as precursors for the synthesis of polymers and liquid crystals. rsc.org Polychlorinated biphenyls (PCBs), a class of compounds to which 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl belongs, were historically used as dielectric and coolant fluids in electrical apparatus, as well as in plasticizers and heat transfer fluids, due to their chemical stability. wikipedia.orgnih.gov Furthermore, the versatile reactivity of the biphenyl core allows for the synthesis of a diverse array of derivatives through various chemical transformations, including coupling reactions like the Suzuki-Miyaura and Ullmann reactions, as well as electrophilic substitution reactions such as chlorination. rsc.org This adaptability makes biphenyl scaffolds a continuing focus of research for the development of new synthetic methodologies and novel functional materials.

Structural Characteristics of this compound within Substituted Biphenyls

The structure of this compound is defined by a biphenyl core with specific substitutions on each phenyl ring. The chlorine atoms are located at the para-positions (carbon 4 and 4'), and the methyl groups are at the ortho-positions (carbon 2 and 2').

PropertyValue
Molecular FormulaC₁₄H₁₂Cl₂
Molecular Weight251.15 g/mol
Melting Point48 °C
Boiling Point (Predicted)320.7±37.0 °C
Density (Predicted)1.189±0.06 g/cm³
InChIKeyUFUPYRKZPRZHBJ-UHFFFAOYSA-N
Data sourced from uni.luchemicalbook.com

A key structural feature of this compound, and many ortho-substituted biphenyls, is the phenomenon of atropisomerism . wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.govwikipedia.org In the case of this compound, the presence of the methyl groups in the ortho positions creates a significant steric barrier that restricts the free rotation of the two phenyl rings around the central carbon-carbon single bond. wikipedia.orgslideshare.net This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers), rendering the molecule chiral. wikipedia.org The stability of these atropisomers depends on the size of the ortho substituents; larger groups lead to a higher energy barrier for rotation and more stable isomers. slideshare.net This axial chirality is a distinct feature from point chirality and is a significant area of study in stereochemistry. wikipedia.org

Research Trajectories and Academic Relevance of the Compound

The academic relevance of this compound is primarily linked to its identity as a polychlorinated biphenyl (PCB). wikipedia.orgcdc.gov PCBs are a class of persistent organic pollutants (POPs) whose production was banned in many countries due to their environmental persistence and adverse health effects. wikipedia.orgepa.gov As a specific PCB congener, this compound is of interest in environmental science and toxicology for studying the fate, transport, and biological effects of this class of compounds.

Research into PCBs involves understanding their synthesis, which for this compound would typically involve the chlorination of 2,2'-dimethyl-1,1'-biphenyl or a coupling reaction of a chlorinated and methylated benzene (B151609) derivative. rsc.org Academic studies also focus on the analytical detection of specific PCB congeners in environmental samples to assess contamination levels and sources.

Furthermore, the unique structural aspect of atropisomerism in this compound makes it a relevant model compound for research in physical organic chemistry and stereochemistry. wikipedia.orgslideshare.net Studies on the rotational barriers and the conditions required to resolve the enantiomers of such hindered biphenyls contribute to the fundamental understanding of this type of isomerism. While large-scale industrial production of this specific compound is not a current focus, its synthesis and study in academic laboratories persist for the purposes of toxicological reference, environmental monitoring, and advancing the principles of chemical synthesis and stereochemistry. epa.govaccustandard.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19482-15-6

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

4-chloro-1-(4-chloro-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H12Cl2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

UFUPYRKZPRZHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,4 Dichloro 2,2 Dimethyl 1,1 Biphenyl and Its Analogs

Direct Coupling Approaches

Direct coupling methods involve the formation of the biphenyl (B1667301) C-C bond from a single precursor, typically an aryl halide. These classic methods, while foundational, often require harsh reaction conditions.

Metal-Mediated Homocoupling Reactions (e.g., Ullmann Synthesis, Magnesium, Copper)

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halide molecules, stands as a cornerstone of biphenyl synthesis. researchgate.netwikipedia.orgorganic-chemistry.orgbyjus.com The reaction typically requires high temperatures and the use of copper powder or a copper-bronze alloy. researchgate.net The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes coupling. organic-chemistry.org Modern variations of the Ullmann reaction have been developed using nickel and palladium catalysts, which can proceed under milder conditions. lscollege.ac.inwikipedia.org

While direct homocoupling of a suitable 4-chloro-2-methyl-aryl halide using the Ullmann conditions is a theoretical possibility for the synthesis of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl, these reactions can sometimes suffer from low yields and the need for high temperatures. For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) from ortho-chloronitrobenzene requires heating with a copper-bronze alloy to approximately 227°C. researchgate.net

Magnesium-mediated homocoupling of Grignard reagents, formed from the corresponding aryl halides, can also lead to the formation of biphenyls, often as a side product during the preparation of the Grignard reagent itself. However, controlled homocoupling for the specific synthesis of symmetrical biphenyls like the target compound is less common.

Table 1: Representative Data for Metal-Mediated Homocoupling

ReactantCatalyst/MetalSolventTemperature (°C)ProductYield (%)
ortho-ChloronitrobenzeneCopper-bronze alloyNone~2272,2'-DinitrobiphenylNot specified researchgate.net
Aryl Halide (general)CopperHigh-boiling solvent>200Symmetrical BiarylVariable organic-chemistry.org
Aryl Halide (general)Nickel or Palladium complexesVariousMilder than classic UllmannSymmetrical BiarylModerate lscollege.ac.inwikipedia.org

Reductive Coupling Strategies

Reductive coupling offers an alternative pathway to biphenyls from aryl halides, typically involving a reducing agent in the presence of a transition metal catalyst. These methods can sometimes offer milder conditions compared to classical homocoupling reactions. For instance, reductive coupling of aryl halides can be promoted by systems such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE) in the presence of a palladium catalyst. researchgate.net Another approach involves formate-mediated transfer hydrogenation, which has been shown to be effective for the reductive cross-coupling of aryl halides. chemrxiv.orgnih.gov While these methods are established for biphenyl synthesis in general, specific examples for the synthesis of polychlorinated biphenyls like this compound are less commonly reported. The general principle involves the reduction of a metal-halide species to facilitate the carbon-carbon bond formation.

Cross-Coupling Reactions for Biphenyl Core Assembly

Cross-coupling reactions have become the methods of choice for the synthesis of unsymmetrical and sterically hindered biphenyls due to their high efficiency, selectivity, and functional group tolerance. These reactions involve the coupling of two different precursors, typically an organometallic reagent and an organic halide, in the presence of a transition metal catalyst.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This method is particularly well-suited for the synthesis of polychlorinated biphenyls (PCBs) due to its high selectivity and good yields. nih.gov

The synthesis of this compound can be envisioned through the Suzuki-Miyaura coupling of (4-chloro-2-methylphenyl)boronic acid with a suitable 4-chloro-2-methyl-substituted aryl halide. Research has demonstrated the successful coupling of arylboronic acids containing a 4-chloro-2-methyl substitution pattern with various aryl halides, highlighting the feasibility of this approach. youtube.com

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidAryl HalideCatalystBaseSolventTemperature (°C)ProductYield (%)
(4-Chloro-2-methylphenyl)boronic acid4-Nitrobenzoyl chlorideNHC-Pd(II) complexK₂CO₃Not specifiedNot specified4-Chloro-2-methyl-4'-nitrobenzophenone93 youtube.com
Phenylboronic acidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol82BiphenylHigh youtube.com
4-Methylphenylboronic acidBromobenzenePd(OAc)₂K₂CO₃EtOH/H₂O254-MethylbiphenylNot specified rsc.orgresearchgate.net
Potassium AlkenyltrifluoroboratesBrominated 2,1-BorazaronaphthalenesPd(dppf)Cl₂Cs₂CO₃Toluene/H₂ONot specifiedAlkenyl-substituted azaborinesUp to 90 researchgate.net

Negishi and Kumada Coupling Variants

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This method is known for its high functional group tolerance. youtube.com The synthesis of the target molecule could be achieved by coupling a 4-chloro-2-methylphenylzinc halide with a corresponding aryl halide. The use of Pd₂(dba)₃ and a suitable ligand like X-Phos has been shown to be effective for the coupling of various heterocyclic organozinc reagents with aryl chlorides. nih.gov

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnih.govfigshare.comnrochemistry.com This method is particularly useful for large-scale syntheses. nih.gov For the synthesis of this compound, one could employ the reaction of a 4-chloro-2-methylphenylmagnesium halide with a suitable aryl halide. Nickel-catalyzed Kumada couplings have been successfully used for the synthesis of various substituted biphenyls. nih.gov

Table 3: Representative Data for Negishi and Kumada Coupling

Coupling MethodOrganometallic ReagentOrganic HalideCatalystSolventProduct
Negishi CouplingOrganozinc HalideAryl Halide/TriflatePd(0) or Ni(0) complexTHF, DioxaneUnsymmetrical Biphenyl
Kumada CouplingGrignard ReagentAryl HalideNi or Pd complexTHF, Diethyl etherUnsymmetrical Biphenyl

Stille Coupling in Biphenyl Synthesis

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. organic-chemistry.orglscollege.ac.inorganic-chemistry.orgorganic-chemistry.orgwikipedia.org A key advantage of this method is the stability of the organotin reagents to air and moisture. However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction has a broad scope and is tolerant of many functional groups. lscollege.ac.in For sterically hindered substrates, the addition of copper(I) salts can accelerate the reaction. The synthesis of this compound via Stille coupling would involve the reaction of a (4-chloro-2-methylphenyl)stannane with a corresponding aryl halide. The use of various palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable ligands, is common in Stille couplings. orgsyn.org

Table 4: Representative Data for Stille Coupling

OrganostannaneOrganic HalideCatalystAdditive/LigandSolventProduct
Aryl-, Heteroaryl-, AlkenylstannaneArylsulfonyl ChloridePd₂(dba)₃CuBr·SMe₂, Tri-2-furylphosphineTHF or TolueneUnsymmetrical Biphenyl
OrganostannaneAryl ChloridePd(0) complexTri-t-butyl phosphineNot specifiedUnsymmetrical Biphenyl
OrganostannaneAryl BromidePd(0) complexNot specifiedNot specifiedUnsymmetrical Biphenyl

Other Catalytic Approaches (e.g., Nickel(0)-mediated coupling)

Nickel(0)-mediated coupling reactions have emerged as a powerful tool for the synthesis of biaryl compounds, including sterically hindered ones like this compound. These methods offer an alternative to the more traditional copper-catalyzed Ullmann reaction and often proceed under milder conditions. mdpi.commdpi.com

One of the primary nickel-catalyzed methods is the Ullmann-type homocoupling of aryl halides. This reaction typically involves the in situ generation of a catalytically active Ni(0) species from a Ni(II) salt, such as nickel(II) chloride (NiCl₂), and a reducing agent like zinc powder. The presence of ligands, most commonly triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the nickel catalyst and facilitating the coupling process. Additives like tetraethylammonium (B1195904) iodide (Et₄NI) can also accelerate the reaction. google.com The homocoupling of a 4-chloro-2-methyl-substituted aryl halide would be a direct route to this compound. For instance, the coupling of 1-iodo-4-methylbenzene has been successfully achieved using bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], yielding 4,4'-dimethyl-1,1'-biphenyl. gre.ac.uk

Another significant nickel-catalyzed approach is the Kumada cross-coupling reaction. This method involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve the coupling of a Grignard reagent derived from a 4-chloro-2-methylhalobenzene with another molecule of the same halide. The Kumada coupling is recognized as one of the first successful transition-metal-catalyzed cross-coupling reactions and remains a valuable method for C-C bond formation. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling, though more commonly associated with palladium catalysis, can also be effectively carried out using nickel catalysts. This reaction pairs an arylboronic acid with an aryl halide. uiowa.edu The synthesis of various PCB congeners has been successfully demonstrated using Suzuki-Miyaura coupling, highlighting its versatility and good yields. uiowa.edunih.gov The synthesis of sterically hindered biaryls, including those with multiple ortho-substituents, has also been achieved through this method, making it a viable pathway for producing this compound. nih.gov

Table 1: Examples of Nickel-Catalyzed Coupling Reactions for Biphenyl Synthesis
Reaction TypeCatalyst SystemSubstratesProductYieldReference
Ullmann HomocouplingNi(COD)₂1-Iodo-4-methylbenzene4,4'-Dimethyl-1,1'-biphenyl63% gre.ac.uk
Kumada CouplingNiCl₂(dppp)Aryl Grignard + Aryl HalideUnsymmetrical BiarylsGood organic-chemistry.org
Suzuki-Miyaura CouplingNi(II)/NHCArylboronic acid + Aryl chlorideBiarylHigh nih.gov
HomocouplingNiCl₂(PPh₃)₂ / Zn / Et₄NIAryl HalidesSymmetrical BiarylsGood google.com

Derivatization from Precursor Biphenyls

An alternative synthetic strategy involves the formation of a biphenyl core, which is subsequently modified through various reactions to introduce the desired chloro and methyl substituents.

Halogenation Strategies (e.g., Chlorination)

The direct chlorination of a pre-formed 2,2'-dimethyl-1,1'-biphenyl is a potential route to the target compound. However, electrophilic aromatic substitution reactions on biphenyl systems can often lead to a mixture of products, making regioselectivity a significant challenge. rsc.org The industrial production of PCBs historically involved the direct chlorination of biphenyl, which resulted in complex mixtures of congeners. nih.gov

To achieve higher selectivity, specific reagents and conditions are necessary. For instance, the chlorination of phenols and other activated aromatic rings can be controlled to favor specific isomers. researchgate.netresearchgate.net Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) are commonly used. researchgate.net Another approach involves using copper(II) chloride as a chlorinating agent, which can preferentially chlorinate at the para-position of certain aromatic amines. researchgate.net The use of tert-butyl hypochlorite (B82951) in conjunction with zeolites has been shown to be a highly regioselective system for the monochlorination of various aromatic substrates. researchgate.net For the specific case of 2,2'-dimethylbiphenyl, the directing effects of the methyl groups would influence the position of incoming chloro substituents, with the para positions (4 and 4') being likely targets.

Methylation and Other Alkylation Reactions

Introducing methyl groups onto a pre-existing 4,4'-dichloro-1,1'-biphenyl core represents another derivatization approach. The Friedel-Crafts alkylation is a classic method for this type of transformation, typically employing an alkyl halide and a Lewis acid catalyst. beilstein-journals.orgnih.gov However, this reaction is often plagued by issues of polysubstitution and rearrangement of the alkyl group, and achieving high regioselectivity for the introduction of methyl groups at the 2 and 2' positions would be difficult. beilstein-journals.org

More controlled methods for C-C bond formation are generally preferred. The Kumada coupling, for example, can be used to couple an aryl Grignard reagent with an alkyl halide, offering a more precise way to introduce a methyl group. nih.gov An alternative strategy would be to start with a biphenyl precursor bearing functional groups that can be converted to methyl groups.

Functional Group Interconversions Post-Coupling

The synthesis of this compound can also be achieved by synthesizing a biphenyl precursor with different functional groups and subsequently converting them to the desired chloro and methyl groups. This approach can offer advantages in terms of selectivity and availability of starting materials.

For example, a biphenyl derivative with amino groups at the 4 and 4' positions could be synthesized and then converted to chloro groups via the Sandmeyer reaction. This well-established reaction involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) chloride solution. google.com

Similarly, hydroxylated biphenyls can serve as precursors. While direct conversion of a hydroxyl group to a chloro group on an aromatic ring is not straightforward, it is possible to first convert the hydroxyl group to a better leaving group, such as a triflate, which can then be displaced by a chloride ion in a nucleophilic aromatic substitution reaction, often catalyzed by a transition metal. More commonly, hydroxylated PCBs are considered metabolites of their chlorinated parent compounds. nih.govnih.gov However, the reverse transformation, the conversion of a chloro group to a hydroxyl group, is also a known process. Additionally, methoxy-substituted biphenyls can be demethylated to the corresponding hydroxylated derivatives using reagents like boron tribromide (BBr₃). nih.gov These hydroxylated intermediates could then potentially undergo further transformations.

Table 2: Examples of Functional Group Interconversions Relevant to Biphenyl Synthesis
TransformationReagentsSubstrate TypeProduct TypeReference
Diazotization/Sandmeyer Reaction1. NaNO₂, HCl 2. CuClAmino-biphenylChloro-biphenyl google.com
DemethylationBBr₃Methoxy-biphenylHydroxy-biphenyl nih.gov
Conversion of Hydroxyl to TriflateTriflic anhydride, PyridineHydroxy-biphenylTriflate-biphenylGeneric
Nucleophilic Aromatic SubstitutionChloride source, Transition metal catalystTriflate-biphenylChloro-biphenylGeneric

Green Chemistry Considerations in Synthesis Development

The synthesis of PCBs, including this compound, has historically been associated with environmentally persistent and toxic compounds. Therefore, the development of synthetic methodologies that adhere to the principles of green chemistry is of paramount importance. nih.gov

A key consideration is the use of safer and more environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water or supercritical fluids. The Suzuki-Miyaura coupling, for example, can often be performed in aqueous media, which significantly reduces the environmental impact. rsc.org

Another important aspect is the use of catalytic rather than stoichiometric reagents to minimize waste. Transition metal-catalyzed reactions, such as the nickel- and palladium-catalyzed couplings discussed, are inherently more atom-economical than classical stoichiometric reactions. The development of highly active and recyclable catalysts is a major focus of green chemistry research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com There is even research into using copper recovered from waste printed circuit boards (PCBs) as a catalyst for other chemical reactions, presenting a novel recycling strategy. researchgate.netyoutube.comncabgroup.com

The choice of starting materials and reaction pathways also plays a crucial role. The Suzuki-Miyaura coupling is often considered a greener alternative to methods like the Cadogan reaction because it avoids the use of less desirable reagents and often proceeds with higher selectivity and yields, thus generating less waste. uiowa.edu Designing synthetic routes that are shorter and more efficient, with fewer purification steps, also contributes to a greener process.

Reactivity and Reaction Mechanisms of 4,4 Dichloro 2,2 Dimethyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The reactivity of the benzene (B151609) rings in 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl towards electrophiles is influenced by the existing substituents.

The chlorine atoms are deactivating yet ortho-, para-directing due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. reddit.com The methyl groups, on the other hand, are activating and also ortho-, para-directing. The positions for substitution will be determined by the combined directing effects of these groups and steric hindrance from the methyl groups. Biphenyl (B1667301) itself tends to undergo electrophilic substitution at the ortho and para positions. libretexts.org Given that the para positions (4 and 4') are already substituted, electrophilic attack would be directed to the ortho positions relative to the activating methyl groups, provided steric hindrance is not prohibitive. It is important to note that increasing the number of halogen substituents on a benzene ring generally decreases its reactivity towards EAS. reddit.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Substitution of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

A proposed mechanism for these reactions involves two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic Substitution Reactions at Halogenated Sites

Nucleophilic aromatic substitution (NAS) on aryl halides like this compound is generally difficult under standard nucleophilic substitution conditions. scranton.edu The carbon-halogen bond in aryl halides is stronger than in alkyl halides, and the backside attack required for an Sₙ2 mechanism is sterically hindered by the aromatic ring. scranton.edu However, NAS can occur under specific conditions, often requiring high temperatures, pressures, or the presence of a strong electron-withdrawing group positioned ortho or para to the leaving group.

Oxidation and Reduction Pathways

The oxidation and reduction of organic compounds involve the gain or loss of oxygen and/or hydrogen, or more broadly, a change in the oxidation state of carbon atoms. 182.160.97organicchemistrydata.org

Oxidation: The biphenyl core itself is relatively stable to oxidation. However, the methyl groups are susceptible to oxidation under strong oxidizing conditions, potentially being converted to carboxylic acid groups. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used for such transformations. ucr.edu The aromatic rings can also undergo oxidative degradation under harsh conditions. In some biological systems, biphenyl compounds can be hydroxylated by enzymes like biphenyl dioxygenase, which adds two hydroxyl groups to the aromatic ring. nih.gov

Reduction: The aromatic rings of this compound can be reduced under specific conditions. Catalytic hydrogenation using transition metal catalysts (e.g., Pt, Pd, Ni) at high pressures and temperatures can lead to the saturation of the aromatic rings, forming the corresponding dicyclohexyl derivative. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce the aromatic rings to 1,4-cyclohexadienes. asccollegekolhar.in The chloro substituents can also be removed via reductive dehalogenation, for example, using catalytic hydrogenation or metal-acid systems.

Complexation Chemistry and Ligand Formation

The presence of potential donor atoms and the ability to introduce new functional groups make biphenyl derivatives interesting ligands in coordination chemistry.

While this compound itself does not form Schiff bases, it can be a precursor to diamine derivatives that readily undergo condensation reactions with aldehydes or ketones to form Schiff bases. For instance, if the chloro groups were replaced by amino groups to form a diamine, this derivative could react to form Schiff base ligands. nanobioletters.com These ligands, containing imine (C=N) functional groups, are important in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nanobioletters.com

Biphenyl derivatives can act as ligands in the formation of metal complexes. The coordination can occur through various modes. If the biphenyl contains suitable donor groups, such as amines, phosphines, or after modification, hydroxyl or carboxyl groups, it can chelate to a metal center. The resulting metal complexes can exhibit interesting structural and electronic properties.

For example, platinum(II) complexes with substituted dimethyl-2,2'-bipyridine ligands have been synthesized and structurally characterized. nih.govresearchgate.net The steric and electronic properties of the substituents on the bipyridine ligand influence the geometry and distortion of the resulting metal complexes. nih.govresearchgate.net Similarly, dichloridobis(amidine)metal(II) complexes, where the metal is coordinated to nitrogen atoms, have been prepared and their distorted tetrahedral geometry has been studied. nih.gov The characterization of such complexes often involves techniques like X-ray crystallography, IR spectroscopy, and NMR spectroscopy to determine the coordination geometry, bond lengths, and bond angles. nih.govnorthwestern.edu

Polymerization and Precursor Reactions for Advanced Materials

Biphenyl derivatives are valuable building blocks for advanced materials due to their rigid structure. The corresponding diamine, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, is used in the synthesis of polyimides. ossila.com These polymers can exhibit high thermal stability and desirable dielectric properties, making them suitable for applications in telecommunications and electronics. ossila.com The introduction of methyl groups can increase the intermolecular spacing, leading to lower dielectric constants. ossila.com

Furthermore, diisocyanate derivatives of dimethyl-biphenyl can be used in the production of polyurethanes. The reactivity of the isocyanate groups allows for polymerization with polyols to create a wide range of materials with diverse properties.

Mechanistic Investigations and Reaction Pathway Elucidation

The study of the reactivity of this compound is crucial for understanding its environmental fate and potential transformation pathways. Mechanistic investigations, while not extensively detailed for this specific congener in publicly available literature, can be inferred from studies on related polychlorinated biphenyls (PCBs) and the fundamental principles of organic reaction mechanisms. The presence of both ortho-methyl and para-chloro substituents on the biphenyl core introduces a unique combination of steric and electronic effects that govern its reactivity.

Detailed research into the degradation of similarly structured PCBs has shed light on potential reaction pathways, which primarily include reductive dechlorination and oxidative degradation.

Reductive Dechlorination:

Under anaerobic conditions, microbial reductive dechlorination is a significant pathway for the breakdown of PCBs. This process involves the removal of chlorine atoms, which is generally favored at the meta and para positions. epa.gov Theoretical studies on the mechanism of reductive dechlorination by microbial cofactors like cob(I)alamin suggest a complex process. The proposed mechanism initiates with the formation of a reactant complex, followed by a proton-coupled two-electron transfer (PC-TET) and a subsequent single-electron transfer (SET). rsc.org This leads to the cleavage of the carbon-chlorine bond and the formation of a less chlorinated biphenyl molecule.

For this compound, reductive dechlorination would likely target the chlorine atoms at the 4 and 4' positions. The reaction would proceed stepwise, yielding intermediate monochlorinated and ultimately non-chlorinated dimethyl-biphenyl products. The rate and regioselectivity of this dechlorination are influenced by the specific microbial consortia present and the environmental conditions.

Oxidative Degradation:

In aerobic environments, oxidative degradation by microorganisms, particularly fungi, is a key transformation route. Studies on the white-rot fungus Phanerochaete chrysosporium have demonstrated its ability to degrade 4,4'-dichlorobiphenyl. The identified metabolites, 4-chlorobenzoic acid and 4-chlorobenzyl alcohol, indicate that the degradation pathway involves the cleavage of the biphenyl ring system. nih.gov This oxidative cleavage is a hallmark of the metabolic activity of ligninolytic fungi, which utilize extracellular enzymes to break down complex aromatic structures.

The proposed pathway for the oxidative degradation of a chlorinated biphenyl typically begins with hydroxylation of the aromatic ring, followed by ring opening. For this compound, the presence of methyl groups at the ortho positions could influence the initial site of hydroxylation. The electronic-donating nature of the methyl groups could activate the aromatic rings towards electrophilic attack by oxidative enzymes.

Influence of Substituents on Reactivity:

While direct mechanistic studies on this compound are limited, the collective findings from research on related PCBs provide a solid foundation for predicting its chemical behavior. The interplay of reductive and oxidative processes, governed by the specific environmental milieu and the unique structural features of the molecule, determines its ultimate fate.

Advanced Spectroscopic and Structural Characterization of 4,4 Dichloro 2,2 Dimethyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structure of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. The presence of methyl groups and aromatic protons gives rise to distinct signals in the spectrum. The chemical shifts of these protons are influenced by the electronic effects of the chlorine and methyl substituents, as well as the dihedral angle between the two phenyl rings.

In a related compound, 4,4'-dimethylbiphenyl (B165725), the aromatic protons appear as multiplets in the range of δ 7.15-7.51 ppm, while the methyl protons resonate as a singlet around δ 2.36 ppm. chemicalbook.com For this compound, the introduction of chlorine atoms is expected to deshield the aromatic protons, causing a downfield shift in their resonance frequencies. The protons on the substituted phenyl rings would exhibit complex splitting patterns due to coupling with neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H7.20 - 7.60Multiplet
Methyl H2.10 - 2.40Singlet

Note: The predicted chemical shifts are based on the analysis of similar compounds and are subject to solvent effects and instrument parameters.

¹³C NMR Spectral Interpretation and Carbon Framework

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift determined by its hybridization and the electronic environment.

Based on the structure, one would expect to observe signals for the methyl carbons, the substituted and unsubstituted aromatic carbons, and the carbon atoms directly bonded to chlorine. The carbon atoms attached to the electron-withdrawing chlorine atoms will be deshielded and appear at a lower field (higher ppm value) compared to the other aromatic carbons. The methyl carbons will resonate at a much higher field (lower ppm value). For comparison, in biphenyl (B1667301), the aromatic carbons resonate in the region of δ 127-141 ppm. chemicalbook.com In 4,4'-dimethylbiphenyl, the methyl carbons appear around δ 21 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-Cl130 - 135
C-C (ipso)138 - 142
Aromatic CH125 - 130
C-CH₃135 - 140
CH₃19 - 22

Note: These are predicted values and can vary based on experimental conditions.

Dynamic NMR and Conformational Studies

Due to the presence of the methyl groups at the 2 and 2' positions, rotation around the C1-C1' bond in this compound is sterically hindered. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. Dynamic NMR (DNMR) spectroscopy is a key technique for studying such conformational dynamics. nih.govnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. researchgate.net The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic rings gives rise to absorptions in the 1450-1600 cm⁻¹ region.

C-Cl stretching vibrations: The carbon-chlorine stretching mode is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl group bending vibrations: The bending vibrations of the methyl groups will result in absorptions around 1375 cm⁻¹ and 1450 cm⁻¹.

The IR spectrum of the related compound 4,4'-dimethylbiphenyl shows characteristic peaks that can be used as a reference. nist.gov

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopic technique that provides information about the molecular structure and is particularly sensitive to non-polar bonds. mdpi.comnih.gov For this compound, the Raman spectrum would be expected to show strong signals for the C-C stretching of the biphenyl backbone and the symmetric stretching of the methyl groups.

Key expected Raman bands include:

A strong peak around 1600 cm⁻¹ corresponding to the aromatic ring stretching.

A prominent band near 1280 cm⁻¹ related to the inter-ring C-C stretching. researchgate.net

Signals in the 1000-1030 cm⁻¹ region, characteristic of biphenyl derivatives. researchgate.net

C-Cl stretching vibrations, which are also Raman active.

Raman spectroscopy can be a valuable tool for distinguishing between different isomers of chlorinated biphenyls, as the position and intensity of the peaks can be sensitive to the substitution pattern. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has also emerged as a highly sensitive technique for the detection of polychlorinated biphenyls (PCBs). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are characterized by its Ultraviolet-Visible (UV-Vis) spectrum. In various solvents such as water, DMF, and acetone, the compound exhibits distinct absorption bands. researchgate.net The position and intensity of these bands are influenced by the electronic transitions between molecular orbitals and can be affected by the solvent's polarity. researchgate.net For comparison, the parent compound, biphenyl, shows a strong absorption peak around 250 nm, which is attributed to the π → π* transition of the conjugated system. The introduction of substituents, such as the chloro and methyl groups in this compound, can cause shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar absorptivity.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₁₂Cl₂. uni.lu The predicted monoisotopic mass of this compound is 250.0316 Da. uni.lu

In mass spectrometry, the molecule is first ionized, and then the mass-to-charge ratio (m/z) of the resulting ions is measured. researchgate.net Different ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chemrxiv.org The resulting mass spectrum typically shows a molecular ion peak ([M]⁺ or [M]⁻) corresponding to the intact molecule, as well as fragment ions resulting from the breakdown of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature in the mass spectrum of chlorinated compounds, which aids in their identification.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion in the gas phase, can also be calculated. For the [M+H]⁺ adduct of this compound, the predicted CCS is 150.9 Ų. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺251.03888150.9
[M+Na]⁺273.02082162.6
[M-H]⁻249.02432157.6
[M+NH₄]⁺268.06542170.3
[M+K]⁺288.99476155.6
[M]⁺250.03105154.9

X-ray Crystallography and Solid-State Structure Determination

Illustrative Crystal Data for a Related Dichlorinated Bipyridine Platinum Complex
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)17.497(4)
b (Å)6.8214(15)
c (Å)14.183(3)
β (°)93.441(7)
Volume (ų)1689.7(6)

The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 45°. westmont.edu The presence of substituents on the biphenyl core significantly influences this angle.

In the case of this compound, the methyl groups at the 2 and 2' positions create steric hindrance, which is expected to force the phenyl rings to adopt a non-planar conformation. This twisting is a common feature in ortho-substituted biphenyls. For example, in a related compound, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, the dihedral angle between the two benzene (B151609) rings is 62.73 (9)°. nih.gov Similarly, in another complex, the dihedral angles between the benzene rings of the 4-chlorophenyl and N,N-dimethylaniline groups were found to be 69.94 (10)°, 79.68 (12)°, and 88.08 (13)° in three independent molecules within the asymmetric unit. nih.gov These examples highlight the significant twisting that can occur in substituted biphenyl systems. The specific dihedral and torsion angles for this compound would be determined from its single-crystal X-ray structure analysis.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonds or halogen bonds.

Computational and Theoretical Studies of 4,4 Dichloro 2,2 Dimethyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy and computational cost, making it suitable for studying relatively large molecules like polychlorinated biphenyls (PCBs). DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

The electronic structure of a molecule governs its chemical reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

DFT calculations are widely used to determine the energies of HOMO and LUMO and to analyze the intramolecular charge transfer within a molecule. For classes of compounds like PCBs, DFT-derived parameters such as the LUMO energy (E-LUMO) and the electrophilicity index (ω) have been effectively used as descriptors in quantitative structure-property and structure-toxicity relationship models. While specific HOMO-LUMO gap values for 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl are not prominently available in dedicated studies, the established methodologies for other PCBs would be directly applicable. These calculations would reveal how the specific substitution pattern of chlorine atoms and methyl groups influences the electronic properties and reactivity of the molecule.

Table 1: Key Electronic Properties Investigated via DFT for PCB Congeners

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons; used as a descriptor in QSPR models for PCBs.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electronic charge.Quantifies the electrophilic nature of a molecule; used as a descriptor in QSPR models for PCBs.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the surface of a molecule.Identifies regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack.

DFT calculations are a primary tool for performing geometry optimizations to find the most stable conformation (the structure at the minimum potential energy). By systematically rotating the bond between the phenyl rings and calculating the energy at each step (a process known as a relaxed surface scan), a conformational energy landscape can be generated. This landscape reveals the energy barriers to rotation between different conformations. Studies on various substituted biphenyls have used DFT methods like B3LYP and TPSS, often with corrections for dispersion forces, to accurately calculate these rotational barriers, showing strong agreement with experimental data. Such analyses are crucial for understanding the flexibility and structural dynamics of the molecule.

Molecular Dynamics Simulations for Conformational Behavior

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to other molecules like biological receptors.

For PCBs, MD simulations have been used to study a range of behaviors:

Interaction with Membranes: Simulations have shown that PCB congeners can move into and interact with lipid bilayers, with their position and orientation depending on their specific structure.

Binding to Receptors: MD simulations are used to explore the stability of PCB-receptor complexes, providing insight into the mechanisms of endocrine disruption.

Conformational Dynamics in Solution: The influence of a solvent on the conformation of biphenyl (B1667301) derivatives can be studied, analyzing the rotation around the central single bond.

Decomposition Mechanisms: Reactive MD simulations, using force fields like ReaxFF, can model the breaking and forming of chemical bonds at high temperatures, pressures, or shear, elucidating complex, radical-driven decomposition pathways for PCBs.

Through MD simulations, the conformational flexibility of this compound can be explored in realistic environments, predicting how it tumbles in solution, partitions into different media, and changes its shape over time.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computationally derived properties of molecules with their experimentally observed physicochemical properties or biological activities. For large classes of compounds like the 209 PCB congeners, QSPR offers a way to predict properties without needing to perform experiments on every single compound.

Numerous QSPR studies have been successfully developed for PCBs, predicting a wide range of important properties. These models often use descriptors derived from DFT calculations or from the molecular topology.

Commonly Modeled Properties for PCBs:

n-Octanol/Water Partition Coefficient (log Kow): A measure of lipophilicity, crucial for environmental fate modeling.

Enthalpy of Vaporization (ΔvapHm): A key thermodynamic property.

Toxicity and Bioconcentration Factor (BCF): Predicting adverse effects and bioaccumulation potential.

Octanol/Air Partition Coefficient (log KOA): Important for understanding distribution between air and organic phases.

Table 2: Examples of Descriptors Used in QSPR Models for PCBs

Descriptor TypeExamplesReference
Quantum Chemical Energy of the LUMO (ELUMO), Electrophilicity Index (ω)
Topological/Structural Number of Chlorine Atoms (NCl), Positional Information
3D-CoMFA Fields Steric and Electrostatic fields from Comparative Molecular Field Analysis
Molecular Descriptors A wide range of descriptors (e.g., from DRAGON software) used with machine learning (e.g., Deep Belief Network)

These models allow for the estimation of properties for this compound based on its specific structural and electronic characteristics.

Computational Elucidation of Reaction Mechanisms

Understanding the chemical reactions that a molecule undergoes is fundamental to assessing its stability, environmental fate, and potential transformation pathways. Computational chemistry provides a powerful lens for exploring reaction mechanisms, identifying transition states, and calculating reaction energy barriers.

For PCBs, computational studies have focused on several key types of reactions:

Degradation Pathways: The environmental persistence of PCBs has driven research into their degradation. Reactive molecular dynamics simulations on congeners like 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) have revealed that thermal decomposition proceeds through complex, multi-step radical mechanisms.

Photodegradation: Molecular orbital calculations have been used to study the photodechlorination of PCBs. These studies suggest that upon UV irradiation, the molecule enters an excited state, leading to the preferential cleavage of C-Cl bonds, particularly at the ortho positions.

Formation Mechanisms: Computational methods can also be used to investigate how PCBs are formed as unintentional byproducts in industrial processes, such as in the manufacturing of certain pigments.

By applying these computational approaches to this compound, researchers can predict its likely degradation products under various conditions (e.g., thermal, photochemical) and understand the energetic favorability of different reaction pathways.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods can predict various types of molecular spectra. These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra and can be used to validate the accuracy of the computed molecular structures.

For PCBs, theoretical spectroscopy has been particularly useful:

NMR Spectra: Researchers have developed models that use calculated structural descriptors to simulate the ¹³C NMR spectra of different PCB congeners. By comparing the simulated spectra for various possible conformations with the experimental spectrum, the most likely conformation of the PCB in solution can be determined.

Vibrational Spectra (IR/Raman): DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to assign specific vibrational modes to the observed peaks. This comparison serves as a stringent test of the quality of the geometry optimization.

For this compound, DFT calculations could generate its theoretical ¹³C NMR, ¹H NMR, and IR spectra. Comparing these predictions with experimental measurements would provide strong evidence for its computed non-planar, twisted conformation.

Environmental Research and Degradation Pathways of 4,4 Dichloro 2,2 Dimethyl 1,1 Biphenyl

Biotransformation Processes and Metabolite Identification (non-mammalian/human context)

In non-mammalian organisms, such as bacteria and fungi, the biotransformation of 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl follows pathways similar to those observed in environmental systems. Microorganisms play a crucial role in the initial breakdown of this compound.

Bacterial degradation often proceeds through a dioxygenase-catalyzed attack on one of the aromatic rings. For instance, various bacterial strains exhibit different preferences for which ring to attack based on the chlorine substitution pattern. researchgate.net The degradation of 2,4'-dichlorobiphenyl (B164879) by Pseudomonas isolates has been shown to produce different intermediates, with one strain suggesting dechlorination as a key step and another indicating an attack on the non-chlorinated ring. nih.gov A consortium of Pseudomonas species was able to degrade 2,4-dichlorobiphenyl, with catechol identified as a key intermediate through a meta-cleavage pathway. nih.gov

Fungi, such as Phanerochaete chrysosporium, are also capable of degrading PCBs. nih.gov Fungal degradation can involve hydroxylation, leading to the formation of hydroxylated metabolites. The degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) by P. chrysosporium resulted in the formation of mono-hydroxylated PBDEs and bromophenols. nih.gov

The table below summarizes some identified metabolites from the biodegradation of related dichlorobiphenyls by microorganisms.

Parent CompoundOrganism/SystemIdentified MetabolitesReference
4-chlorobiphenylAchromobacter sp., Bacillus brevis4-chlorobenzoic acid nih.govnih.gov
2,4'-dichlorobiphenylPseudomonas sp. GSaPhenol (B47542), 2,6-bis(1,1-dimethylethyl)-4-methyl nih.gov
2,4-dichlorobiphenylPseudomonas spp. consortiumCatechol nih.gov
BDE-47Phanerochaete chrysosporium5-OH-BDE-47, 4'-OH-BDE-17, 6-OH-BDE-47, 2'-OH-BDE-28, 2,4-dibromophenol, 4-bromophenol nih.gov

This table is illustrative and based on congeners structurally related to this compound.

Environmental Transport and Distribution Modeling

Mathematical models are essential tools for understanding and predicting the transport and distribution of PCBs in the environment. These models consider various processes such as volatilization, sorption to soil and sediment, and transport in water and air. epa.govcapes.gov.br

PCBs are hydrophobic, meaning they have a low solubility in water and tend to adsorb to organic matter in soil and sediment. researchgate.net This property significantly influences their mobility. Models have been developed to simulate the transport of PCBs in estuarine environments, taking into account the interaction between the water column and sediment. eeer.org These models can predict the partitioning of PCBs between dissolved and particle-bound phases and their long-term behavior. eeer.org

At the sediment-water interface, processes like resuspension and deposition, influenced by tides and suspended solids concentrations, play a crucial role in the cycling and transport of PCBs. epa.gov In the vadose zone (the unsaturated area above the groundwater table), the transport of PCBs is limited by their strong sorption to soil, especially in soils with high organic matter content. researchgate.net

Long-range atmospheric transport can also be a significant distribution pathway for some PCBs, allowing them to contaminate remote areas. epa.gov Fugacity models are often used to illustrate the environmental fate, exposure, and uptake of persistent organic chemicals like PCBs. capes.gov.br

Influence of Structural Modifications on Environmental Mobility and Degradation Potential

The environmental behavior of a PCB congener is highly dependent on its specific chemical structure, including the number and position of chlorine and other substituent groups. nih.govnih.govresearchgate.net

Influence on Degradation:

Number of Chlorine Atoms: Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.govresearchgate.net Isomers with more than four chlorines are significantly less susceptible to degradation. nih.gov

Position of Chlorine Atoms: The position of chlorine atoms has a greater influence on the rate of oxidation by biphenyl (B1667301) dioxygenase than the total number of chlorines. nih.gov PCBs with chlorine atoms at the ortho positions (e.g., 2,2'- or 2,6-) exhibit very poor degradability. nih.gov The presence of chlorine substituents at both meta positions of one ring can also eliminate detectable enzymatic activity. nih.gov

Methyl Groups: The presence and position of methyl groups also affect degradation. While specific data on this compound is limited, the steric hindrance and electronic effects of methyl groups can influence the accessibility of the biphenyl rings to microbial enzymes.

Ring Substitution Pattern: PCBs with all chlorine atoms on a single ring are generally degraded faster than those with the same number of chlorines distributed on both rings. nih.govresearchgate.net The preferential fission of the non-chlorinated or less-chlorinated ring is a common observation. nih.govresearchgate.net

Influence on Mobility: The hydrophobicity of a PCB, which is a key factor in its environmental mobility, is influenced by its molecular structure. Generally, increasing chlorination leads to higher hydrophobicity, resulting in stronger sorption to soil and sediment and reduced mobility in water. The presence of methyl groups can also affect the molecule's physical-chemical properties and, consequently, its partitioning behavior in the environment.

The following table provides a qualitative summary of how structural features of PCBs can influence their degradation potential.

Structural FeatureEffect on Biodegradation RateRationaleReference
Increasing number of chlorine atomsDecreasesIncreased recalcitrance and steric hindrance. nih.govresearchgate.net
ortho-substitution (e.g., 2,2'-)Significantly decreasesSteric hindrance prevents enzyme binding. nih.gov
Chlorine atoms on a single ringIncreases (compared to distribution on both)The unsubstituted ring is more susceptible to attack. nih.govresearchgate.net
meta-substitutionCan inhibit degradationElectronic effects can deactivate the ring towards enzymatic attack. nih.gov

Applications and Functionalization in Advanced Materials and Chemical Catalysis

Role as a Building Block for Complex Organic Molecules

Organic building blocks are fundamental components used in the systematic assembly of more complex molecular architectures. chemistryworld.comsigmaaldrich.comboronmolecular.com These smaller, functionalized molecules serve as the starting point for creating a wide array of organic compounds with specific desired properties. boronmolecular.com The strategic use of building blocks is crucial in medicinal chemistry, materials science, and organic synthesis, enabling the precise construction of larger molecules. sigmaaldrich.comboronmolecular.com

The compound 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl serves as a valuable building block in the synthesis of more intricate organic molecules. The presence of reactive chlorine atoms allows for various coupling reactions, while the methyl groups can influence the stereochemistry and solubility of the resulting products. This makes it a versatile precursor for creating a diverse range of complex structures.

Precursors for Polymeric Materials (e.g., Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are often synthesized through the polycondensation of a dianhydride and a diamine. researchgate.netkpi.ua The properties of the resulting polyimide can be tailored by carefully selecting the monomeric building blocks. researchgate.netnih.gov For instance, the incorporation of fluorine atoms can lead to polyimides with lower dielectric constants and improved optical transparency. researchgate.netkpi.ua

While direct use of this compound as a monomer for polyimides is not commonly documented, its derivatives play a crucial role. For example, the related diamine, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, is utilized in the synthesis of polyimides with low dielectric constants, which are valuable for applications in telecommunications. ossila.com The methyl groups on the biphenyl (B1667301) core increase the intermolecular spacing, which in turn reduces the effective number of dipole moments and lowers the dielectric constant. ossila.com Furthermore, fluorinated biphenyl diamines are employed to create colorless and highly transparent polyimides for optoelectronic applications. researchgate.netnih.govnih.gov

Application in Optoelectronic Devices (e.g., Hole Transport Layers)

Hole transport layers (HTLs) are essential components in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). An effective HTL facilitates the efficient extraction and transport of holes from the active layer to the electrode, while simultaneously blocking electrons, thereby minimizing recombination losses and enhancing device performance. researchgate.netnih.gov The ideal HTL should possess high hole mobility, suitable energy level alignment with the adjacent layers, and good film-forming properties. nih.govmdpi.com

Derivatives of the biphenyl structure are prominent in the development of high-performance HTLs. For instance, 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine can be used to synthesize p-type semiconductors for hole transport layers in solar cells, demonstrating good hole mobility. ossila.com While this compound itself is not directly used as an HTL, its structural motifs are integral to the design of more complex and efficient hole-transporting materials. The biphenyl core provides a rigid and conjugated framework that is beneficial for charge transport. ossila.com

Catalytic Applications (e.g., as Ligands in Metal Catalysis, Phase Transfer Catalysis)

Ligands in Metal Catalysis

The biphenyl scaffold is a common feature in ligands used for metal-catalyzed cross-coupling reactions. These ligands play a critical role in stabilizing the metal center and influencing the catalytic activity and selectivity of the reaction. While there is no direct evidence of this compound being used as a ligand itself, its derivatives with appropriate functional groups, such as phosphines, are employed in catalysis.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nitrkl.ac.inmdpi.com The phase transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed. mdpi.comresearchgate.net PTC offers several advantages, including the use of inexpensive and safer reagents, milder reaction conditions, and often improved yields and selectivities. mdpi.comphasetransfer.comcrdeepjournal.org

The kinetic study of the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with phenol (B47542) in a two-phase medium of potassium hydroxide (B78521) and an organic solvent has been investigated using phase-transfer catalysis. researchgate.net This reaction produces both mono- and di-substituted products. researchgate.net The efficiency of the reaction can be influenced by factors such as the concentration of the catalyst and the volume of the aqueous phase. researchgate.net

Supramolecular Chemistry and Framework Materials (e.g., MOFs, COFs)

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). sigmaaldrich.com These materials have garnered significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

Biphenyl derivatives are frequently used as the organic linkers in the synthesis of MOFs and COFs. For example, 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid has been utilized to synthesize a series of novel MOFs with varying structures and properties. rsc.org Functionalized biphenyldicarboxylic acids, such as those with amino, alkyne, azide, and nitro groups, have been employed to create functionalized MOFs. rsc.org While this compound is not a dicarboxylic acid and therefore not a typical linker, its structural backbone is representative of the types of organic units that are incorporated into these advanced framework materials.

Design and Synthesis of Functional Derivatives for Specific Material Science Applications

The synthesis of functional derivatives of biphenyl compounds is a key strategy for developing materials with tailored properties for specific applications. researchgate.net By introducing various functional groups onto the biphenyl scaffold, researchers can fine-tune characteristics such as liquid crystalline behavior, solubility, and interaction with nanoparticles. researchgate.net

For instance, novel biphenyl derivatives have been synthesized for the creation of anisotropic nanocomposite materials. researchgate.net The ability of these compounds to interact with nanoparticles opens up possibilities for developing new materials with enhanced properties. The synthesis of substituted 2,2'- and 4,4'-biphenyldiols through oxidative coupling reactions provides precursors for new heterocyclic systems and polyetherimides. jraic.com These examples underscore the importance of designing and synthesizing functionalized biphenyl derivatives to advance the field of material science.

Q & A

Q. How to address regulatory reporting requirements for derivatives of this compound?

  • Methodological Answer : Under EPA’s TSCA §721.1907, derivatives like azo-linked benzimidazoles require Significant New Use Notices (SNUNs). Compliance involves submitting synthetic protocols, toxicity data, and exposure assessments. For EU REACH, analogs with ≥1 ton/year production need full technical dossiers, including read-across studies leveraging existing data on this compound .

Q. What experimental protocols validate the compound’s role in catalytic asymmetric synthesis?

  • Methodological Answer : As a chiral ligand precursor (e.g., after functionalization with phosphine groups), enantiomeric excess (ee) can be measured via chiral HPLC or polarimetry. references Ru complexes with BINAP ligands, suggesting comparative studies with this compound-derived catalysts for Suzuki couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.